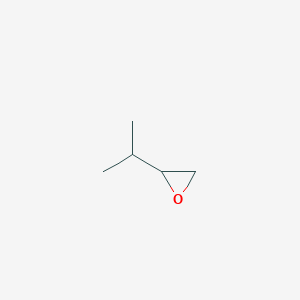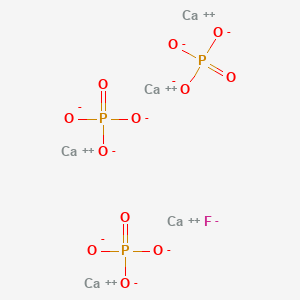
N-Acetyl-N-(1-methylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-N-(1-methylethyl)acetamide, also known as acetaminophenamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a derivative of acetaminophen, a widely used pain reliever, and fever reducer. N-Acetyl-N-(1-methylethyl)acetamide has been found to possess unique properties that make it a promising candidate for various scientific research applications.
Wirkmechanismus
The exact mechanism of action of N-Acetyl-N-(1-methylethyl)acetamide is not yet fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for causing pain and fever.
Biochemische Und Physiologische Effekte
N-Acetyl-N-(1-methylethyl)acetamide has been found to possess similar biochemical and physiological effects as N-Acetyl-N-(1-methylethyl)acetamiden. It has been shown to reduce pain and fever without causing liver toxicity, making it a safer alternative.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Acetyl-N-(1-methylethyl)acetamide in lab experiments is its safety profile. Unlike N-Acetyl-N-(1-methylethyl)acetamiden, it does not cause liver toxicity, making it a safer alternative. However, one of the limitations is that its exact mechanism of action is not yet fully understood, which makes it difficult to study.
Zukünftige Richtungen
There are several future directions for the study of N-Acetyl-N-(1-methylethyl)acetamide. One of the areas of interest is its potential use as a pain reliever and fever reducer in humans. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of other medical conditions, such as inflammation and cancer. Further studies are needed to determine its potential applications in these areas.
Synthesemethoden
N-Acetyl-N-(1-methylethyl)acetamide can be synthesized through the reaction of N-Acetyl-N-(1-methylethyl)acetamiden with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of N-acetyl-N-(1-methylethyl)acetamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-N-(1-methylethyl)acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to possess analgesic and antipyretic properties similar to those of N-Acetyl-N-(1-methylethyl)acetamiden. However, unlike N-Acetyl-N-(1-methylethyl)acetamiden, N-Acetyl-N-(1-methylethyl)acetamide does not cause liver toxicity, making it a safer alternative.
Eigenschaften
CAS-Nummer |
1563-85-5 |
|---|---|
Produktname |
N-Acetyl-N-(1-methylethyl)acetamide |
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
N-acetyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C7H13NO2/c1-5(2)8(6(3)9)7(4)10/h5H,1-4H3 |
InChI-Schlüssel |
WCEGPMFZWQIRAR-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(=O)C)C(=O)C |
Kanonische SMILES |
CC(C)N(C(=O)C)C(=O)C |
Andere CAS-Nummern |
1563-85-5 |
Synonyme |
N-acetyl-N-(1-methylethyl)acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



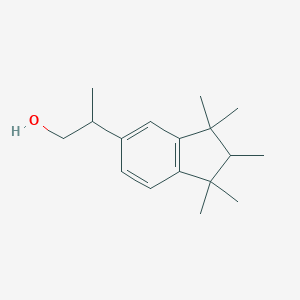
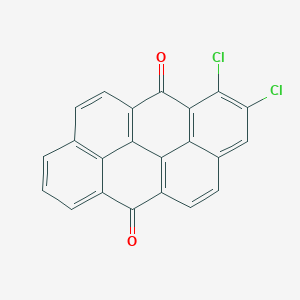

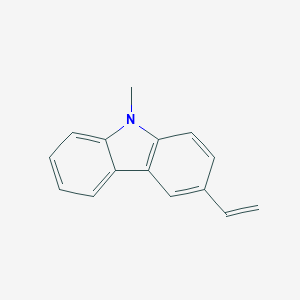
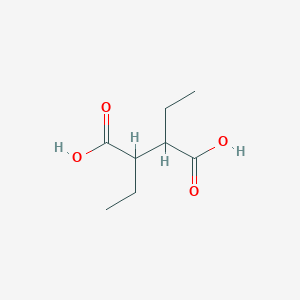

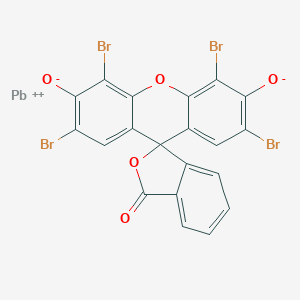
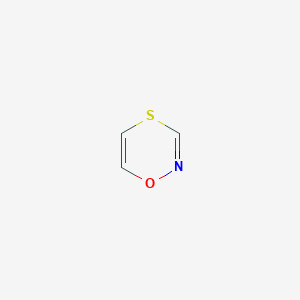
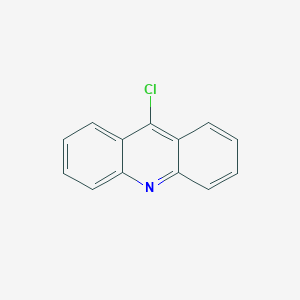
![3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B74979.png)
